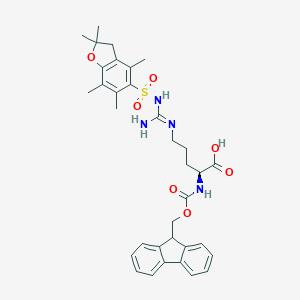![molecular formula C12H15NO3 B136169 苄基 N-[(1R)-1-[甲氧基(甲基)氨基羰基]乙基]氨基甲酸酯 CAS No. 152169-60-3](/img/structure/B136169.png)
苄基 N-[(1R)-1-[甲氧基(甲基)氨基羰基]乙基]氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate is a chemical compound with the molecular formula C13H18N2O4 and a molecular weight of 266.3 g/mol . This compound is known for its role as an intermediate in the synthesis of various biologically active molecules and is used in different scientific research applications.
科学研究应用
Benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a building block for peptide synthesis.
Medicine: The compound is involved in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate typically involves the reaction of benzyl chloroformate with (1R)-1-[methoxy(methyl)carbamoyl]ethylamine under controlled conditions. The reaction is carried out in an organic solvent such as chloroform or dichloromethane, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
Benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted carbamates .
作用机制
The mechanism of action of benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways . This inhibition can lead to various therapeutic effects, depending on the target enzyme or receptor .
相似化合物的比较
Similar Compounds
- Benzyl N-[(1R)-1-[ethoxy(methyl)carbamoyl]ethyl]carbamate
- Benzyl N-[(1R)-1-[methoxy(ethyl)carbamoyl]ethyl]carbamate
- Benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]propyl]carbamate
Uniqueness
Benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various biologically active molecules sets it apart from similar compounds.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate involves the protection of the amine group, followed by the introduction of the carbamate group and the methoxy group. The final step involves the deprotection of the amine group to obtain the target compound.", "Starting Materials": ["Benzylamine", "Methyl chloroformate", "Sodium hydroxide", "1R-[(tert-butoxycarbonyl)amino]-1-(methoxymethyl)ethylamine", "Hydrochloric acid", "Sodium bicarbonate"], "Reaction": ["Step 1: Protection of the amine group of benzylamine using tert-butoxycarbonyl (Boc) chloride and sodium bicarbonate to obtain Boc-protected benzylamine.", "Step 2: Reaction of Boc-protected benzylamine with methyl chloroformate and sodium hydroxide to introduce the carbamate group and obtain Boc-protected benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate.", "Step 3: Deprotection of the Boc group using hydrochloric acid to obtain benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate."] } | |
CAS 编号 |
152169-60-3 |
分子式 |
C12H15NO3 |
分子量 |
221.25 g/mol |
IUPAC 名称 |
benzyl N-(3-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C12H15NO3/c1-9(10(2)14)13-12(15)16-8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,13,15) |
InChI 键 |
AXDXPDSBSVDTCF-UHFFFAOYSA-N |
手性 SMILES |
C[C@H](C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |
SMILES |
CC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |
规范 SMILES |
CC(C(=O)C)NC(=O)OCC1=CC=CC=C1 |
同义词 |
BENZYL [(1S)-1-METHYL-2-OXOPROPYL]CARBAMATE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


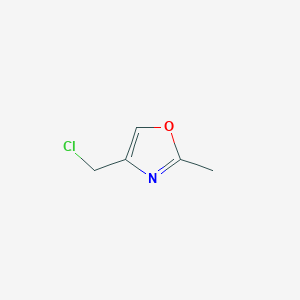
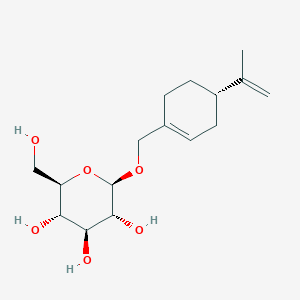
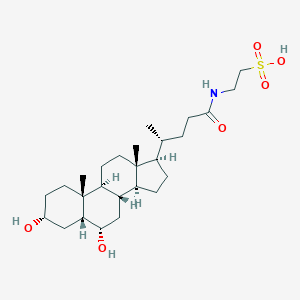
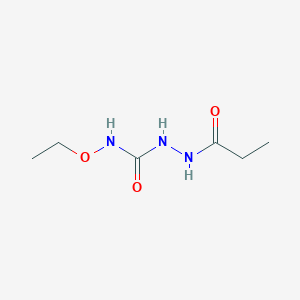
![1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B136097.png)
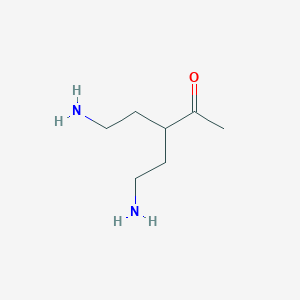
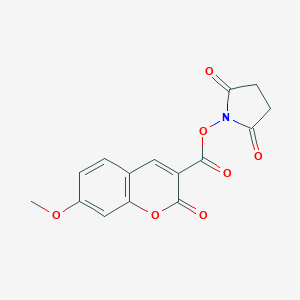
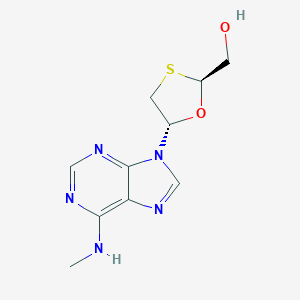
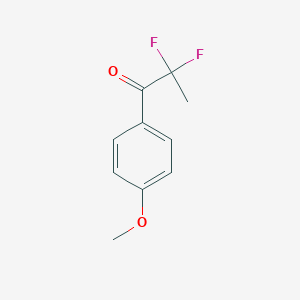
![Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B136110.png)
![3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-3-ylhydrazine](/img/structure/B136112.png)
![Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B136117.png)
![(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid](/img/structure/B136118.png)
